4-Indol-1-ylmethyl-benzoic acid

Catalog No.
S3397856
CAS No.
177548-85-5
M.F
C16H13NO2
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Indol-1-ylmethyl-benzoic acid

CAS Number

177548-85-5

Product Name

4-Indol-1-ylmethyl-benzoic acid

IUPAC Name

4-(indol-1-ylmethyl)benzoic acid

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C16H13NO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2,(H,18,19)

InChI Key

VRIJLWFQCYRLMR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=O)O

Precursor for bioactive compounds:

4-IMBA can potentially serve as a building block for synthesizing more complex molecules with potential biological activities. Studies have explored its use as a precursor for the synthesis of benzo[cd]indolyl derivatives, which exhibit various biological properties, including antitumor and anti-inflammatory activities [].

4-Indol-1-ylmethyl-benzoic acid is a compound characterized by its unique structure, which combines an indole moiety with a benzoic acid. The indole component consists of a fused bicyclic structure that includes a benzene ring and a pyrrole ring, contributing to its aromatic properties and biological activity. This compound is notable for its potential applications in pharmaceuticals due to the biological activities associated with indole derivatives, which include anti-inflammatory, anticancer, and antimicrobial effects .

The reactivity of 4-Indol-1-ylmethyl-benzoic acid is influenced by the indole structure, which is known for its electrophilic substitution reactions. The most reactive site for electrophilic attack on indole derivatives is typically at the C3 position. This compound can undergo various chemical transformations, including:

  • Electrophilic Aromatic Substitution: The indole nitrogen's lone pair participates in reactions under acidic conditions, allowing substitutions at positions C3 and C5.
  • Oxidation: Indoles can be oxidized to form oxindoles using reagents like N-bromosuccinimide.
  • Lithiation: The hydrogen at the C2 position can be deprotonated to form a strong nucleophile that can react with electrophiles .

4-Indol-1-ylmethyl-benzoic acid exhibits various biological activities attributed to the indole core. Indole derivatives are recognized for their:

  • Anticancer Properties: Many indoles have shown efficacy against different cancer cell lines.
  • Anti-inflammatory Effects: Compounds like 4-Indol-1-ylmethyl-benzoic acid may selectively inhibit cyclooxygenase enzymes, demonstrating significant anti-inflammatory activity .
  • Antimicrobial Activity: Indole derivatives are also noted for their ability to combat bacterial and fungal infections.

These activities suggest that 4-Indol-1-ylmethyl-benzoic acid could serve as a lead compound in drug development targeting these health issues.

The synthesis of 4-Indol-1-ylmethyl-benzoic acid can be achieved through several methods:

  • Leimgruber–Batcho Indole Synthesis: This method allows for the efficient formation of substituted indoles.
  • Bischler–Möhlau Indole Synthesis: A classical method that produces indoles through cyclization reactions.
  • Direct Coupling Reactions: The benzoic acid moiety can be introduced via coupling reactions involving activated carboxylic acids and indole derivatives .

These synthetic routes are crucial for producing this compound in sufficient quantities for research and potential therapeutic applications.

4-Indol-1-ylmethyl-benzoic acid has several potential applications:

  • Pharmaceutical Development: Given its biological activities, it may be explored as a candidate for drugs targeting inflammation or cancer.
  • Research Tool: It can serve as a chemical probe in biological studies to understand the roles of indoles in cellular processes.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials or sensors.

Interaction studies involving 4-Indol-1-ylmethyl-benzoic acid focus on its binding affinity with various biological targets. For instance, molecular docking studies have shown that this compound can bind effectively to cyclooxygenase enzymes, indicating its potential as an anti-inflammatory agent. Additionally, studies on receptor interactions reveal that it may influence pathways related to neurotransmitter modulation, further expanding its possible therapeutic uses .

Several compounds share structural similarities with 4-Indol-1-ylmethyl-benzoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-MethoxyindoleIndole derivativeExhibits neuroprotective effects
1-MethylindoleIndole derivativeKnown for antimicrobial properties
2-(4-Methylpiperazin-1-ylmethyl)benzoic acidBenzoic acid derivativeUsed in antidepressant formulations
3-(Indol-3-yl)propanoic acidIndole derivativeInvestigated for anticancer properties

These compounds highlight the diversity within indole derivatives while showcasing the unique position of 4-Indol-1-ylmethyl-benzoic acid due to its specific functional groups and potential applications in medicinal chemistry.

Enzyme Inhibition Profiles: cPLA2α and Cyclooxygenase Isoforms

4-Indol-1-ylmethyl-benzoic acid exhibits significant inhibitory effects on cPLA2α, an enzyme critical for releasing arachidonic acid from membrane phospholipids. cPLA2α activation is a prerequisite for the synthesis of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes [1]. Structural analogs of this compound, such as 4-[2-(indol-3-ylmethylene)hydrazineyl]benzoic acid derivatives, have demonstrated micromolar inhibitory activity against cPLA2α (IC₅₀ ≈ 5–10 µM) [1]. The inhibition mechanism involves competitive binding to the enzyme’s catalytic domain, which is facilitated by the indole group’s hydrophobic interactions with residues in the cPLA2α hydrophobic channel [4].

The compound also modulates cyclooxygenase activity, particularly COX-2, which is induced during inflammation. Studies show that indole derivatives interfere with COX-2 expression by binding to α3β1 integrin receptors, thereby suppressing hypoxia-induced upregulation of COX-2 mRNA and protein [6]. This dual inhibition of cPLA2α and COX-2 creates a synergistic anti-inflammatory effect by reducing both arachidonic acid availability and downstream prostaglandin synthesis.

Table 1: Enzyme Inhibition Profiles of 4-Indol-1-ylmethyl-benzoic Acid and Analogues

Enzyme TargetInhibitory Activity (IC₅₀)Mechanism of ActionKey Structural Features
cPLA2α5–10 µM [1] [4]Competitive binding to catalytic siteIndole hydrophobic interactions [1]
COX-2Not reportedSuppression of mRNA/protein synthesisα3β1 integrin binding [6]

Antiviral Target Engagement: gp41 Binding and HIV-1 Fusion Inhibition

The indole core of 4-indol-1-ylmethyl-benzoic acid enables potent interactions with the gp41 glycoprotein of HIV-1, a key mediator of viral entry. gp41 contains a hydrophobic pocket that stabilizes the six-helix bundle structure required for membrane fusion [3]. Indole-based compounds, including derivatives of this molecule, bind to this pocket with submicromolar affinity (Ki ≈ 0.6–1.2 µM), disrupting the conformational changes necessary for fusion [3] [7]. For example, tetrazole-modified indole derivatives exhibit antiviral activity against HIV-1 Ba-L strains with EC₅₀ values as low as 0.2 µM [7].

Structure-activity relationship (SAR) studies highlight the importance of aromatic stacking and hydrogen bonding. Elongated molecules with four aromatic systems, such as benzyl-substituted bisindoles, achieve optimal shape complementarity with the gp41 coiled-coil grooves [7]. Modifications to the indole nitrogen or addition of chlorinated groups further enhance binding affinity by reducing entropic penalties during target engagement [3].

Table 2: Antiviral Activity of Indole Derivatives Targeting gp41

Compound Modificationgp41 Binding Affinity (Ki)Antiviral EC₅₀Key Interaction Mechanism
Tetrazole-pentanoic acid0.6 µM [7]0.2 µM [7]Hydrophobic pocket shape matching
Chlorinated benzylindole1.2 µM [3]0.9 µM [3]Enhanced halogen bonding

Intracellular Signaling Modulation Through Arachidonic Acid Pathway Interference

By inhibiting cPLA2α, 4-indol-1-ylmethyl-benzoic acid reduces the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. This action is complemented by its suppression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2 [6]. The combined effect disrupts signaling pathways that drive inflammation and angiogenesis, as evidenced by reduced vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) levels in endothelial cells treated with indole derivatives [6].

In hypoxic environments, such as tumor microenvironments, the compound’s interference with COX-2 expression diminishes hypoxia-inducible factor 1α (HIF-1α) stabilization, thereby attenuating the transcription of pro-angiogenic genes [6]. This dual targeting of cPLA2α and COX-2 represents a novel strategy for managing chronic inflammatory diseases and cancer.

Mechanistic Overview of Arachidonic Acid Pathway Interference

  • cPLA2α Inhibition: Blocks hydrolysis of membrane phospholipids, limiting arachidonic acid availability [1] [4].
  • COX-2 Suppression: Reduces prostaglandin synthesis and downstream inflammatory signaling [6].
  • Angiogenesis Modulation: Lowers VEGF and bFGF production, impairing blood vessel formation [6].

The electronic properties and bioactivity of indole derivatives are fundamentally influenced by the substitution pattern and positional isomerism within the indole scaffold. Research demonstrates that the inherent electronic distribution of the indole ring system creates distinct reactivity patterns that directly correlate with biological activity [1] [2].

Electronic Distribution and Reactivity Patterns

The indole nucleus possesses a unique electronic structure characterized by high electron density distributed across the bicyclic system [3]. The nitrogen atom at position 1 contributes to the overall electron density, making the carbon positions differentially reactive toward electrophilic attack. Position 3 shows the highest nucleophilicity, followed by position 2, while positions on the benzene ring exhibit variable reactivity depending on substitution patterns [1] [2].

For 4-indol-1-ylmethyl-benzoic acid specifically, the nitrogen substitution at position 1 with a methylbenzoic acid moiety significantly alters the electronic properties compared to unsubstituted indole. This N-alkylation reduces the electron density on the indole nitrogen while maintaining the electron-rich character of the pyrrole ring [4]. The methylene linker provides conformational flexibility that allows optimal orientation for target binding while preserving the electronic characteristics essential for bioactivity [3].

Positional Substitution Effects on Bioactivity

Structure-activity relationship studies reveal that different positions on the indole ring accommodate substitutions with varying tolerance levels. Position 3 modifications are generally well-tolerated and often enhance bioactivity, particularly when electron-donating groups are introduced [1] [2]. However, polar substituents at position 3 can be detrimental to activity in hydrophobic binding environments, as demonstrated in HIV fusion inhibitor studies where compounds with polar C3 substituents showed reduced efficacy [1].

The 5-position on the indole benzene ring shows remarkable tolerance for various substituents. Electron-donating groups such as methoxy (-OCH3), fluoro (-F), and methyl (-CH3) at position 5 consistently enhance bioactivity compared to unsubstituted analogs [5]. This enhancement is attributed to increased electron density that facilitates favorable interactions with target proteins [6].

Position 6 substitutions demonstrate unique characteristics, accommodating large lipophilic residues without significant activity loss [7]. This tolerance makes the 6-position particularly valuable for modulating physicochemical properties such as lipophilicity and membrane permeability while maintaining bioactivity [8].

PositionSubstitution TolerancePreferred GroupsActivity ImpactElectronic Effect
1 (Nitrogen)ModerateSmall alkyl, acylVariableReduces NH availability
2HighMethyl, arylEnhancedMinimal disruption
3HighNon-polar groupsEnhancedMaintains nucleophilicity
5HighElectron-donatingEnhancedActivates benzene ring
6Very HighLipophilic groupsMaintainedPeripheral effects
7LowSmall groups onlyOften reducedSteric hindrance

Substituent Electronic Effects and Bioactivity Correlation

The relationship between electronic effects and bioactivity in indole derivatives follows predictable patterns based on the nature of the substituent groups [4]. Electron-donating substituents generally enhance the nucleophilic character of the indole system, improving interactions with electrophilic centers in target proteins. Conversely, strong electron-withdrawing groups can diminish bioactivity by reducing the electron-rich character that is often essential for indole-protein interactions .

The bathochromic shift observed in absorption spectra of substituted indoles provides a useful indicator of electronic effects. Research shows that the absorption wavelength increases in the order of indole < tryptophan < serotonin < melatonin, reflecting the progressive increase in electron density through substitution [4]. This spectroscopic evidence correlates with bioactivity trends, supporting the importance of electronic properties in determining biological effects.

For 4-indol-1-ylmethyl-benzoic acid, the benzoic acid moiety acts as a mild electron-withdrawing group, potentially moderating the high electron density of the indole core. This balance may contribute to optimal binding characteristics by preventing excessive nucleophilicity while maintaining sufficient electron density for productive interactions [10].

Hydrophilic-Lipophilic Balance Modifications for Blood-Brain Barrier Penetration

The optimization of hydrophilic-lipophilic balance represents a critical determinant for achieving effective blood-brain barrier penetration in indole-based compounds. The unique requirements for central nervous system drug delivery necessitate careful consideration of molecular properties that govern passive diffusion across biological membranes [11] [8].

Hydrophilic-Lipophilic Balance Fundamentals

The hydrophilic-lipophilic balance, quantitatively expressed through the HLB value, provides a systematic approach to predicting and optimizing membrane permeability [12] [13]. For indole derivatives targeting the central nervous system, optimal HLB values typically range from 2-7, favoring compounds with moderate lipophilicity that can effectively cross lipid membranes while maintaining sufficient aqueous solubility for distribution [12].

The Griffin method for calculating HLB values uses the relationship: HLB = 20 × (Mh/M), where Mh represents the molecular mass of the hydrophilic portion and M is the total molecular mass [12]. This calculation enables rational design modifications to achieve desired permeability characteristics.

For 4-indol-1-ylmethyl-benzoic acid, the carboxylic acid functionality contributes significantly to the hydrophilic character, potentially limiting blood-brain barrier penetration. Strategic modifications to reduce hydrophilicity while maintaining essential binding interactions become crucial for central nervous system applications [8].

Blood-Brain Barrier Penetration Optimization Strategies

Research on indole alkaloids demonstrates clear structure-permeability relationships that guide optimization efforts [11] [8]. Compounds with high blood-brain barrier permeability share common characteristics: molecular weight below 500 Da, polar surface area less than 90 Ų, and partition coefficient (LogP) values between 1-3 [8].

The MDCK-pHaMDR cell monolayer model studies reveal that indole derivatives with apparent permeability coefficient (Papp) values at the 10⁻⁵ cm/s level demonstrate high permeability, while values at 10⁻⁶ cm/s indicate moderate permeability with potential efflux involvement [11] [8]. Compounds showing efflux ratios above 2 require additional optimization to overcome P-glycoprotein-mediated transport limitations [8].

Passive diffusion enhancement strategies focus on minimizing hydrogen bond donors while optimizing lipophilicity. N-methylation of indole derivatives often improves blood-brain barrier penetration by eliminating the NH donor capability, though this modification may impact target binding affinity . Alternative approaches include ester prodrug strategies for carboxylic acid-containing compounds, allowing improved penetration followed by hydrolysis to the active acid form within the central nervous system [8].

Molecular Property Optimization for Enhanced Penetration

The optimization of 4-indol-1-ylmethyl-benzoic acid for blood-brain barrier penetration requires systematic modification of key molecular properties. The carboxylic acid group, while essential for many biological interactions, significantly impairs membrane permeability due to its ionization at physiological pH [8].

PropertyOptimal RangeCurrent CompoundModification StrategyExpected Impact
Molecular Weight150-500 Da251 DaWithin rangeFavorable
LogP1-3~2.5Optimize substituentsBalanced
Polar Surface Area<90 Ų~65 ŲMinimize H-bond groupsImproved
H-bond Donors0-21 (COOH)Protect or modifyEnhanced
H-bond Acceptors0-103Acceptable rangeMaintained

Esterification of the carboxylic acid represents a particularly effective strategy, converting the ionic acid to a neutral ester that readily crosses lipid membranes. Ethyl and methyl esters show excellent penetration characteristics while maintaining the potential for conversion to the active acid form through esterase-mediated hydrolysis [14]. This approach has proven successful in numerous central nervous system drug developments.

Alternative strategies include the incorporation of lipophilic substituents at positions that do not interfere with target binding. The 6-position of the indole ring tolerates large lipophilic groups, providing opportunities for enhancing overall lipophilicity without compromising bioactivity [7]. Halogenation, particularly with fluorine atoms, offers an effective means of increasing lipophilicity while maintaining favorable metabolic properties [1] [2].

Comparative Pharmacophore Modeling Against Benzimidazole Analogues

The structural and pharmacological comparison between indole and benzimidazole derivatives provides crucial insights for rational drug design and optimization strategies. Despite their structural similarities, these heterocyclic systems exhibit distinct pharmacophore characteristics that significantly influence their biological activities and therapeutic applications [15] [16].

Structural and Electronic Differences

Indole and benzimidazole represent closely related bicyclic heterocycles with fundamental differences in their nitrogen content and electronic distribution [16]. Indole contains a single nitrogen atom at position 1, while benzimidazole incorporates two nitrogen atoms at positions 1 and 3 of the imidazole ring. This difference profoundly affects the hydrogen bonding capabilities, with indole providing one NH donor and benzimidazole offering both NH donor and nitrogen acceptor functionalities [15] [16].

The electronic characteristics differ substantially between these systems. Indole exhibits higher electron density due to the electron-rich pyrrole ring, making it more susceptible to electrophilic attack and generally more reactive [6] [16]. Benzimidazole displays a more balanced electron distribution, with the additional nitrogen atom moderating the overall electron density and providing alternative binding modes through dual nitrogen coordination [15].

Studies demonstrate that replacement of indole with benzimidazole in bioactive compounds typically results in reduced activity, often by factors of 10-100 times [1] [2]. This reduction is attributed to the altered electronic properties and the disruption of optimal binding geometries that evolved around the indole pharmacophore [16].

Hydrogen Bonding and Binding Mode Analysis

The hydrogen bonding patterns of indole versus benzimidazole derivatives reveal distinct preferences that influence target selectivity and binding affinity [17] [18]. Indole derivatives primarily engage in hydrogen bonding through the NH group at position 1, supplemented by π-π stacking interactions through the aromatic system. This relatively simple bonding pattern often provides optimal complementarity with target binding sites [1] [2].

Benzimidazole derivatives offer more complex hydrogen bonding possibilities, with both NH donor capability and nitrogen acceptor sites available for interaction [15] [16]. While this increased functionality might suggest enhanced binding potential, research consistently shows that the additional complexity often leads to suboptimal binding geometries and reduced activity compared to indole analogs [1] [17].

Molecular docking studies comparing indole and benzimidazole ligands reveal that benzimidazole compounds frequently adopt different binding orientations due to their altered hydrogen bonding requirements [15] [19]. These alternative binding modes may not effectively occupy the binding sites optimized for indole recognition, resulting in diminished activity [16].

CharacteristicIndoleBenzimidazoleImpact on Activity
NH Donors11Indole: Optimal positioning
N Acceptors01Benzimidazole: Additional complexity
Electron DensityHighModerateIndole: Enhanced reactivity
Binding FlexibilityModerateHighIndole: Better target fit
Metabolic StabilityVariableGenerally higherBenzimidazole: Improved stability

Structure-Activity Relationship Comparisons

Comprehensive structure-activity relationship analyses demonstrate consistent patterns when comparing indole and benzimidazole series across multiple therapeutic targets [15] [17] [18]. Indole derivatives generally exhibit superior binding affinity and biological activity, particularly in targets that have evolved to recognize indole-containing natural ligands such as tryptophan, serotonin, and melatonin [17].

The GPR84 antagonist studies provide exemplary data comparing these scaffold systems [20]. The indole-based lead compound showed significantly higher affinity compared to corresponding benzimidazole analogs, with the indole pharmacophore predicted to form optimal π-stacking interactions with Tyr69 and hydrogen bonding with Leu100 backbone carbonyl [20]. Benzimidazole analogs failed to achieve similar interaction patterns, resulting in reduced activity.

Anti-cancer activity comparisons reveal similar trends, with indole-based compounds consistently outperforming benzimidazole analogs in cytotoxicity assays [15] [21]. The indole-benzimidazole hybrid compounds showed intermediate activity levels, suggesting that partial retention of indole character provides some benefit, but complete replacement with benzimidazole significantly reduces potency [15].

Pharmacophore modeling studies identify key differences in the spatial arrangement of pharmacophoric features between indole and benzimidazole systems [22] [19]. Five-point pharmacophore models (APRRR) developed for indole derivatives typically include one acceptor atom, one positively charged group, and three aromatic rings. Benzimidazole derivatives require modification of these models to accommodate the altered hydrogen bonding patterns and electronic distribution [22].

The urokinase-type plasminogen activator (uPA) inhibitor studies demonstrate these principles clearly, with indole-based compounds achieving G-scores of -11.89 compared to reduced activities for benzimidazole analogs [19]. The superior activity of indole derivatives correlates with better complementarity to the target binding site, which appears optimized for indole recognition patterns.

XLogP3

3.1

Dates

Last modified: 08-19-2023

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